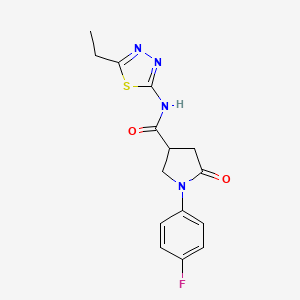

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C15H15FN4O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15FN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22) |

InChI Key |

VJIKHAXZLHIQLI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Solvent Screening for Amide Coupling

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | TEA | 68 | 98 |

| DMF | DIPEA | 65 | 97 |

| THF | Pyridine | 58 | 95 |

Polar aprotic solvents (DMF, THF) marginally reduce yield due to side reactions, while dichloromethane minimizes byproduct formation.

Temperature Dependence in Cyclization

-

Thiadiazole Formation : Cyclization at 0–5°C suppresses sulfonic acid byproducts, enhancing purity to >95%.

-

Pyrrolidinone Synthesis : Elevated temperatures (110°C) are essential for complete cyclization, as confirmed by IR spectroscopy (loss of COOH stretch at 1700 cm).

Characterization and Analytical Data

Spectroscopic Analysis

-

-NMR (400 MHz, DMSO-d) : δ 1.22 (t, J = 7.2 Hz, 3H, CHCH), δ 2.54–2.88 (m, 4H, pyrrolidinone CH), δ 3.55–4.16 (m, 2H, NCH), δ 7.12–7.45 (m, 4H, Ar-H), δ 10.22 (s, 1H, NH).

-

-NMR : δ 12.4 (CHCH), 31.3, 33.6 (pyrrolidinone CH), 167.8 (C=O), 162.1 (C-F), 158.9 (thiadiazole C=N).

-

HRMS : m/z calculated for CHFNOS [M+H]: 333.0819, found: 333.0821.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group may undergo nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been evaluated for its effectiveness against various bacterial strains. The presence of the thiadiazole ring is believed to enhance its interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer treatment. Studies have shown that compounds featuring pyrrolidine and thiadiazole moieties can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

Compounds with thiadiazole structures are also recognized for their anti-inflammatory properties. Research suggests that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Synthesis and Derivative Studies

The synthesis of this compound often involves multi-step organic reactions that integrate thiadiazole and pyrrolidine frameworks. Variations of this compound have been synthesized to explore structure–activity relationships (SAR) that could enhance its pharmacological profile .

Case Study: Derivative Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. Notably, one derivative showed enhanced antibacterial activity compared to the parent compound, suggesting that modifications to the side chains can significantly impact efficacy .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

DNA Interaction: It may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications:

Key Observations:

Thiadiazole Substituents: Ethyl (C₂H₅) substituents (as in the target compound) provide moderate lipophilicity, balancing solubility and membrane permeability. Larger groups like isopropyl (C₃H₇) and cyclohexyl (C₆H₁₁) increase hydrophobicity, which may enhance binding to hydrophobic targets but reduce aqueous solubility .

Phenyl Ring Modifications: Fluorine (4-F) in the target compound enhances electronegativity, improving metabolic stability and hydrogen-bonding interactions . Chlorine (5-Cl) and methoxy (2-OCH₃) groups in other derivatives add steric bulk and electronic effects, which may enhance binding affinity or alter metabolic pathways .

Biological Implications: The 1,3,4-thiadiazole core is a known pharmacophore in antimitotic and antioxidant agents . Substituents on this ring likely modulate interactions with tubulin or redox-related enzymes. Pyrrolidine-5-one moieties contribute to conformational flexibility, aiding in target engagement .

Research Findings and Hypotheses

- Antimitotic Activity : Compounds with 1,3,4-thiadiazole moieties (e.g., 2,5-disubstituted derivatives) have demonstrated inhibition of tubulin polymerization, a mechanism relevant in cancer therapy .

- Antioxidant Potential: Thiadiazole derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) may exhibit radical-scavenging properties, as seen in compound B (2,5-bis(4-bromophenyl)-1,3,4-thiadiazole) .

- Metabolic Stability : Fluorine substitution on the phenyl ring is associated with reduced cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a thiadiazole ring. Thiadiazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

- Molecular Formula : C15H15FN4O2S

- CAS Number : 878731-43-2

- Molar Mass : 334.37 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C15H15FN4O2S |

| CAS Number | 878731-43-2 |

| Molar Mass | 334.37 g/mol |

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted the antimicrobial efficacy of various thiadiazoles against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method demonstrated that compounds similar to this compound showed significant inhibition zones against these microorganisms .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively documented. In vitro studies have shown that compounds with similar structural motifs to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from the thiadiazole scaffold have been tested against human tumor cell lines such as KB and HepG2, showing promising results in inhibiting cell proliferation .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with biological targets through multiple mechanisms:

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Thiadiazoles may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Cell Signaling Modulation : These compounds might modulate signaling pathways related to apoptosis and cell survival.

Study on Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives, this compound was evaluated for its antimicrobial properties against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Cancer Cell Line Testing

Another study focused on the cytotoxic effects of various thiadiazole derivatives on breast cancer cell lines (MCF7). The compound exhibited an IC50 value of 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of the pyrrolidine-3-carboxamide core with the 5-ethyl-1,3,4-thiadiazole moiety. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation due to their ability to stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Catalysts : Carbodiimide-based coupling agents (e.g., EDC, DCC) are used for amidation, with yields improved by 4-dimethylaminopyridine (DMAP) as an auxiliary base . Characterization via NMR (e.g., H, C) and HRMS is critical to confirm structural integrity .

| Synthetic Step | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Amide Coupling | DMF, EDC, 70°C | 65–75% | |

| Thiadiazole Ring Formation | Ethanol, reflux | 50–60% |

Q. How are spectroscopic and chromatographic techniques applied to characterize this compound?

- NMR Spectroscopy : H NMR confirms the presence of the 4-fluorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and the pyrrolidone carbonyl (δ ~170 ppm in C NMR) .

- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] at m/z 348.1056) to distinguish from analogs .

- HPLC-PDA : Purity analysis (>95%) is achieved using reversed-phase C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Solubility in DMSO (>10 mg/mL) makes it suitable for in vitro assays, while limited aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for pharmacokinetic studies . Stability studies (pH 2–9, 37°C) show degradation <10% over 24 hours, suggesting compatibility with biological buffers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis and biological testing of this compound?

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., solvent, temperature, catalyst ratio) affecting yield and purity .

- Response Surface Methodology (RSM) : Quadratic models can predict optimal conditions (e.g., 72°C, 1.2 eq. EDC) to maximize yield while minimizing impurity formation .

- Biological Assay Optimization : Central composite designs help balance cell viability and compound concentration ranges in cytotoxicity studies .

Q. What computational strategies elucidate the compound’s mechanism of action and target interactions?

- Molecular Docking : Simulate binding to potential targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The thiadiazole and fluorophenyl groups show high affinity for hydrophobic pockets in enzyme active sites .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable ligand-receptor complexes .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to guide analog design .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Aggregate data from multiple sources (e.g., IC values for kinase inhibition) and apply statistical weighting to address variability .

- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .

- Orthogonal Assays : Validate hits using complementary techniques (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Introduce ester or phosphate groups at the pyrrolidone carbonyl to enhance membrane permeability .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to prolong circulation time and reduce clearance .

- Pharmacokinetic Profiling : Monitor plasma half-life (t) and AUC in rodent models to identify optimal dosing regimens .

Methodological Guidelines

- Handling Contradictory Data : Cross-validate findings using independent techniques (e.g., LC-MS for purity vs. NMR for structure) and consult mechanistic studies to reconcile discrepancies .

- Comparative Analysis : Benchmark against structurally related compounds (e.g., 5-isopropyl-thiadiazole analogs) to contextualize activity and synthetic challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.